Polyethylene glycol-6 stearate is synthesized from polyethylene glycol, which is produced through the polymerization of ethylene oxide, and stearic acid, a saturated fatty acid derived from animal or vegetable fats. This compound falls under the category of emulsifiers and surfactants in the cosmetic industry, particularly recognized for its role in enhancing the texture and stability of formulations .
The synthesis of polyethylene glycol-6 stearate can be achieved through several methods, primarily focusing on esterification reactions.
Polyethylene glycol-6 stearate consists of a polyethylene glycol backbone with an average molecular weight corresponding to six ethylene glycol units (approximately 270 g/mol) attached to a stearic acid moiety (approximately 284 g/mol).
Polyethylene glycol-6 stearate participates in various chemical reactions primarily centered around its ester functional groups:
The mechanism of action for polyethylene glycol-6 stearate as an emulsifier involves:
Polyethylene glycol-6 stearate exhibits several notable physical and chemical properties:
Polyethylene glycol-6 stearate finds extensive applications in various fields:
PEG-6 stearate is a nonionic surfactant formed through the esterification of stearic acid (octadecanoic acid) with six repeating ethylene oxide (EO) units of polyethylene glycol (PEG). The molecular formula is consistently documented as C30H60O8, with an average molecular weight of 548.79 g/mol [1] [3] [8]. The structure comprises three key components:
The chemical architecture can be systematically described as: Octadecanoic acid esterified with a hexaethylene glycol chain, terminating in a hydroxyl group. This configuration yields an amphiphilic molecule with a calculated hydrophilic-lipophilic balance (HLB) of 9-10, confirming its functionality as an oil-in-water (O/W) emulsifier [5] [10]. The terminal hydroxyl group enhances hydrogen bonding capability, while the stearate moiety facilitates interaction with nonpolar compounds.
Table 1: Structural Components of PEG-6 Stearate
Component | Chemical Group | Function |
---|---|---|
Stearic acid moiety | CH3(CH2)16C(O)- | Lipophilic anchor |
Ethylene oxide units | -(OCH2CH2)6- | Hydrophilic backbone |
Terminal group | -OH | Hydrogen bonding site |
Ester linkage | -C(O)O- | Connects PEG to stearic acid |
The compound is recognized under multiple nomenclature systems:
CAS registry numbers include 10108-28-8 (specific to the stoichiometric compound) and 9004-99-3 (covering a range of PEG stearates with ≈6 EO units) [1] [7]. This dual CAS assignment reflects industrial variations in ethylene oxide polymerization during synthesis. The COSING reference number 77211 further standardizes its identification in cosmetic formulations [2].
Table 2: Standardized Nomenclature for PEG-6 Stearate
Nomenclature System | Designation | Reference |
---|---|---|
INCI | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy- (6 mol EO) | [2] |
IUPAC | Octadecanoic acid, 17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl ester | [3] [8] |
CAS Registry | 10108-28-8; 9004-99-3 | [1] [7] |
COSING | 77211 | [2] |
EINECS | 921-676-1 | [8] |
Variations in PEG-6 stearate arise from two synthesis-dependent factors:
Hydrophilic-Lipophilic Balance (HLB)
Reported HLB values range between 9.0–10.0, positioning it as a medium-HLB emulsifier optimized for oil-in-water emulsions:
Molecular Weight Distribution
Though the theoretical molecular weight is 548.79 g/mol, actual samples exhibit polydispersity due to:
Specifications typically include:
Table 3: Structural and Functional Variants of PEG-6 Stearate
Parameter | Specification Range | Impact on Functionality |
---|---|---|
HLB Value | 9.0–10.0 | Determines emulsion type (O/W) |
Molecular Weight | 540–560 g/mol | Affects viscosity and solubility |
Saponification Value | 102–108 mg KOH/g | Indicates esterification completeness |
Physical Form | Paste to solid | Influences processing characteristics |
Color (Pt-Co) | ≤40 units | Reflects purification efficiency |
The compound’s functionality as an emulsifier directly correlates with these structural variations. Higher HLB values enhance water dispersibility, while molecular weight distribution impacts melting behavior and surfactant packing at oil-water interfaces [4] [5] [10].
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